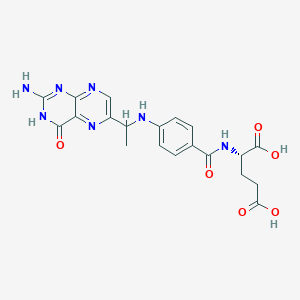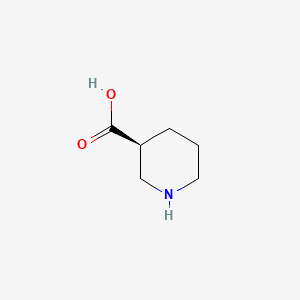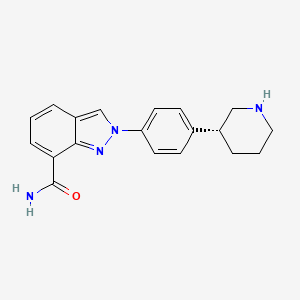
硝氟草醚
描述
Nitrofluorfen is a chemical compound with the formula C13H7ClF3NO3 . It’s a diphenyl ether herbicide .
Synthesis Analysis
The synthesis of Nitrofluorfen involves a multi-step reaction with 2 steps . The first step involves the use of chlorine and 1,2-dichloro-ethane at 0 °C. The second step involves the use of KOH, MeOH, and sulfolane .Molecular Structure Analysis
The Nitrofluorfen molecule contains a total of 29 bonds. There are 22 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 nitro group(s) (aromatic), and 1 ether(s) (aromatic) .科学研究应用
农业除草剂功效
硝氟草醚主要用作农业环境中的除草剂。它在杂草出现之前或之后施用时,对多种阔叶杂草和禾本科杂草具有良好的控制效果。 研究表明,硝氟草醚可以被豌豆和高粱等植物的根部吸收并转移到植物顶部,表明其在植物组织内的系统性作用 .
2. 对土壤微生物和酶活性的影响 除草剂,包括硝氟草醚,会对土壤健康产生重大影响。 研究表明,除草剂的施用可能会对土壤酶活性以及非目标土壤微生物造成潜在风险,而这些微生物对于养分循环和土壤肥力至关重要 .
植物中的吸收和转运
硝氟草醚的吸收和转运模式已使用放射性标记化合物进行了研究。 这些研究有助于了解除草剂在植物中的移动方式,这对于优化其使用和最大限度地减少环境影响至关重要 .
植物物种中的代谢
硝氟草醚的代谢已在多种植物物种中进行了研究,例如蚕豆和绿狐尾草。 了解植物如何代谢这种除草剂可以为其施用剂量和时间提供信息,以确保有效地控制杂草,同时降低作物损伤的风险 .
安全和危害
作用机制
Target of Action
Nitrofluorfen, also known as Nitrofluorofen, is a herbicide that primarily targets plants. Similar compounds such as nitrofurantoin and nitrofural have been shown to target bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Mode of Action
It’s known that nitrofluorfen is taken up readily from nutrient solution by plants, but its translocation within the plant is limited . In the case of Nitrofurantoin, it is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This suggests that Nitrofluorfen might also be metabolized to active intermediates that interfere with essential biochemical processes in plants.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that nitrofluorfen might interfere with the citric acid cycle and the synthesis of dna, rna, and protein .
Pharmacokinetics
It’s known that nitrofluorfen is taken up readily from nutrient solution by plants, but its translocation within the plant is limited . Less than 10% of the Nitrofluorfen taken up in vitro was metabolized after 24 hours .
Action Environment
The efficacy and stability of Nitrofluorfen can be influenced by various environmental factors. For instance, the uptake and translocation of Nitrofluorfen by plants can be affected by the composition of the nutrient solution in which the plants are grown
生化分析
Biochemical Properties
Nitrofluorfen plays a significant role in biochemical reactions, particularly in plants. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll. Nitrofluorfen inhibits PPO, leading to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species (ROS) under light exposure. This oxidative stress damages cellular membranes, proteins, and nucleic acids, ultimately leading to cell death .
Cellular Effects
Nitrofluorfen affects various types of cells and cellular processes. In plant cells, it disrupts chloroplast function by inhibiting PPO, leading to impaired photosynthesis and energy production. This inhibition results in the accumulation of ROS, causing oxidative damage to cellular components. Nitrofluorfen also affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress. The compound’s impact on gene expression includes the upregulation of stress-responsive genes and the downregulation of genes involved in photosynthesis .
Molecular Mechanism
The molecular mechanism of Nitrofluorfen involves its binding to the active site of PPO, inhibiting its activity. This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter. Under light exposure, protoporphyrin IX generates ROS, causing oxidative damage to cellular components. Nitrofluorfen’s inhibition of PPO is a key factor in its herbicidal action, as it disrupts the biosynthesis of chlorophyll and heme, essential components for photosynthesis and respiration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitrofluorfen change over time. The compound is relatively stable, but its herbicidal activity can decrease due to degradation and environmental factors. Studies have shown that Nitrofluorfen’s effectiveness diminishes over time, with a significant reduction in herbicidal activity observed after prolonged exposure to light and air. Long-term effects on cellular function include persistent oxidative stress and damage to cellular components, leading to reduced growth and viability of treated plants .
Dosage Effects in Animal Models
The effects of Nitrofluorfen vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At high doses, Nitrofluorfen can induce significant oxidative stress, leading to severe cellular damage and toxicity. Studies in animal models have shown that high doses of Nitrofluorfen can cause liver and kidney damage, as well as adverse effects on reproductive and developmental processes .
Metabolic Pathways
Nitrofluorfen is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound undergoes hydroxylation and conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the plant. Enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases play a crucial role in the metabolism of Nitrofluorfen. These enzymes facilitate the detoxification of the compound, reducing its phytotoxicity and promoting its elimination from the plant .
Transport and Distribution
Nitrofluorfen is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can be taken up by plant roots and translocated to shoots, although its movement is limited. Nitrofluorfen interacts with transporters and binding proteins that facilitate its movement within the plant. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Nitrofluorfen is primarily within the chloroplasts, where it exerts its herbicidal action. The compound targets the chloroplasts due to its interaction with PPO, an enzyme localized in the chloroplast membrane. Nitrofluorfen’s activity is influenced by its localization, as it needs to reach the chloroplasts to inhibit PPO and induce oxidative stress. The compound’s targeting signals and post-translational modifications play a role in directing it to the chloroplasts .
属性
IUPAC Name |
2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGSVBWJVIXBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042205 | |
| Record name | Nitrofluorofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42874-01-1 | |
| Record name | Nitrofluorfen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrofluorfen [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofluorofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROFLUOROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97DI21M86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


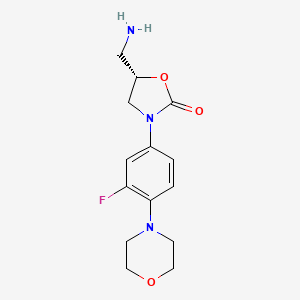

![(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide](/img/structure/B1678920.png)
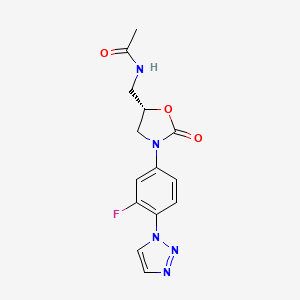

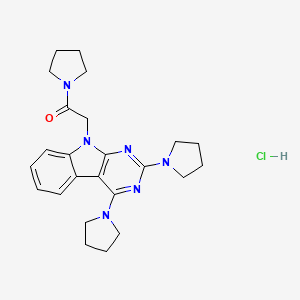

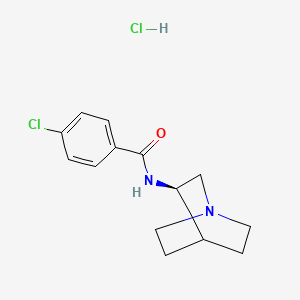
![N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide](/img/structure/B1678932.png)

